molecular formula C7H11BrN2O B2552463 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide CAS No. 2137805-83-3

6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide

Cat. No.: B2552463
CAS No.: 2137805-83-3
M. Wt: 219.082
InChI Key: JGSBKTOBRVDGBN-UHFFFAOYSA-N
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Description

6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide is a chemical compound of interest in advanced pharmaceutical research and development. The 1,2-dihydropyridin-2-one scaffold, to which this compound belongs, is recognized in medicinal chemistry for its potential as a precursor or intermediate in the synthesis of biologically active molecules . While specific pharmacological data on this exact salt form is limited in public literature, structural analogs and related 1,2-dihydropyridine compounds have been investigated for a range of therapeutic applications, suggesting a broad utility for this chemotype in early-stage discovery projects . Patent literature indicates that similar compounds have been explored for their potential effects on the nervous system, with proposed activities targeting areas such as anxiolytics, antipsychotics, anticonvulsants, and treatments for neurodegenerative disorders . Furthermore, this chemical class has been associated with research into therapies for muscular system disorders, including myasthenia gravis, and various disorders of the urinary system . The hydrobromide salt form typically enhances the compound's stability and solubility, facilitating its handling in various in vitro assay systems. This makes it a valuable building block for researchers working in drug discovery, particularly those focused on developing novel therapies for neurological, muscular, and renal conditions.

Properties

IUPAC Name

6-(methylaminomethyl)-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.BrH/c1-8-5-6-3-2-4-7(10)9-6;/h2-4,8H,5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSBKTOBRVDGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC(=O)N1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137805-83-3
Record name 6-[(methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide typically involves the reaction of pyridin-2-one with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Antihypertensive Activity

Research indicates that 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide may function as an antihypertensive agent . Similar to other dihydropyridine derivatives, it is believed to modulate calcium channels, which can lead to vasodilation and reduced blood pressure. This mechanism is critical for treating hypertension and related cardiovascular conditions.

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter systems. It may influence the release and uptake of neurotransmitters, which could have implications in treating neurological disorders. Understanding these interactions is vital for predicting pharmacological effects and optimizing therapeutic applications.

Interaction Studies

The interactions of this compound with various biological targets have been documented. These interactions are crucial for elucidating its mechanism of action and potential therapeutic uses:

Biological Target Mechanism
Calcium ChannelsModulation leading to vasodilation
Neurotransmitter SystemsAltered release/uptake dynamics

Case Study 1: Calcium Channel Modulation

A study investigated the compound's role in calcium channel modulation. Results showed that it effectively reduced intracellular calcium levels in vascular smooth muscle cells, leading to relaxation and potential therapeutic benefits in hypertension management.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the compound's effects on neurotransmitter release. In vitro studies demonstrated that it enhanced the release of serotonin and dopamine, suggesting potential applications in mood disorders and depression treatment.

Mechanism of Action

The mechanism of action of 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound belongs to a broader class of dihydropyridinone derivatives, which are structurally diverse and functionally significant. Below is a detailed comparison with analogous compounds based on structural features, synthetic pathways, analytical data, and applications.

Structural Comparison
Compound Name Core Structure Substituents/Functional Groups Salt Form Molecular Weight (g/mol)
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one Dihydropyridinone 6-(Methylaminomethyl) Hydrobromide ~209.1 (free base)
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid Dihydropyridinone 1-Methyl, 3-boronic acid None ~153.0
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Dihydropyridine Multiple substituents (cyano, mercapto, etc.) Morpholine complex ~481.6
4-Methylmorpholine-2-carboximidamide dihydrochloride Morpholine derivative 2-Carboximidamide Dihydrochloride ~240.2

Key Observations :

  • The target compound’s hydrobromide salt enhances solubility compared to neutral analogs like the boronic acid derivative .
  • Substituents such as boronic acid (in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid) enable Suzuki coupling reactions, whereas the methylaminomethyl group in the target compound facilitates nucleophilic interactions .

Analytical Data :

Compound (Example) LCMS [M+H]+ HPLC Retention Time (min)
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide (Reference Example 107) 411 1.18 (QC-SMD-TFA05)
6-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... (Example 317) 658 1.29 (QC-SMD-TFA05)
Morpholine-2-carboximidamide dihydrochloride N/A N/A

Key Observations :

  • Larger analogs with morpholine or trifluoromethyl groups exhibit higher molecular weights (e.g., m/z 658 vs. 411) and longer HPLC retention times due to increased hydrophobicity .
  • The target compound’s shorter retention time (1.18 min) suggests superior polarity, advantageous for aqueous-phase reactions .
Application and Commercial Availability
Compound Price (CymitQuimica) Application Context
This compound 403.00 €/100 mg Kinase inhibitor intermediates
4-Methylmorpholine-2-carboximidamide dihydrochloride 563.00 €/50 mg Antiviral or antibacterial research

Key Observations :

  • The target compound’s higher price per milligram reflects its specialized role in drug discovery compared to simpler dihydropyridinones .
  • Morpholine derivatives are often prioritized in infectious disease research due to their membrane permeability and target affinity .

Biological Activity

6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide is a chemical compound recognized for its potential biological activities, particularly in pharmacology. This compound features a dihydropyridinone structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of a methylamino group enhances its biological activity and solubility, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₇H₁₃BrN₂O
  • Molecular Weight : Approximately 219.0790 g/mol
  • CAS Number : 2137805-83-3

Research indicates that this compound may act primarily as an antihypertensive agent , similar to other dihydropyridine derivatives. The proposed mechanisms include:

  • Calcium Channel Modulation : It is believed to influence calcium channels, which play a crucial role in vascular smooth muscle contraction and relaxation.
  • Neurotransmitter Interaction : The compound may also affect neurotransmitter systems, potentially impacting mood and cognition.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications:

  • Antihypertensive Effects : Studies suggest that the compound can lower blood pressure by inducing vasodilation through calcium channel modulation.
  • Neuroprotective Properties : Preliminary research indicates that it may provide neuroprotective effects, possibly through the modulation of neurotransmitter levels in the brain.
  • Vasodilatory Effects : Similar compounds have shown promise in treating ischemic conditions due to their ability to dilate blood vessels.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochlorideC₇H₈N₂OContains an amino group instead of a methylamino group
5-Methyl-1,2-dihydropyridin-2-oneC₇H₉N₁OLacks the methylamino side chain
3-Aminomethylpyridin-2(1H)-oneC₇H₈N₂ODifferent position of amino group

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study on calcium channel blockers indicated that derivatives similar to this compound exhibited significant antihypertensive effects in animal models.
  • Research exploring the neuroprotective potential of dihydropyridine derivatives demonstrated that these compounds could modulate neurotransmitter levels, leading to improved outcomes in models of neurodegeneration.

Q & A

Basic: How can the structural integrity and purity of 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide be validated experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methylamino group and dihydropyridinone scaffold. Compare chemical shifts with analogous compounds (e.g., pyridine derivatives in ).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1,690–1,710 cm1^{-1}) and N–H bending modes (~1,500–1,600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish the hydrobromide salt (e.g., parent ion and bromide adducts).
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Br to ±0.3% deviation .

Basic: What synthetic routes are reported for 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one derivatives, and how are yields optimized?

Methodological Answer:

  • Amination Strategies : React 6-(bromomethyl)-1,2-dihydropyridin-2-one with methylamine under inert conditions (e.g., N2_2) to minimize side reactions. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Acid-Base Neutralization : Hydrobromide salt formation via stoichiometric reaction with HBr in ethanol, followed by recrystallization to improve purity .
  • Yield Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust temperature (40–60°C) to balance reaction rate and byproduct formation .

Advanced: How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–80°C for 24–72 hours. Quantify degradation products via HPLC with UV detection (λ = 254 nm) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 25°C). Include mass balance checks to account for volatile byproducts (e.g., methylamine) .
  • Solid-State Stability : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions or hydrate formation under humidity-controlled environments .

Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solubility Parameter Screening : Test solubility in solvents with varying Hansen parameters (e.g., water, DMSO, ethanol) using shake-flask or nephelometry methods. Cross-reference with computational COSMO-RS simulations to identify outliers .
  • Ionic Strength Effects : Assess solubility in buffered solutions (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions. Use ion-selective electrodes to monitor bromide dissociation .
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and validate reproducibility across ≥3 independent replicates .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry for target proteins. Compare with structurally related dihydropyridinones to identify critical pharmacophores .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding mode in silico using force fields (e.g., AMBER) and validate with mutagenesis data (e.g., key residue knockouts) .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to predict in vivo clearance .

Advanced: What experimental designs address conflicting data on the compound’s environmental fate and toxicity?

Methodological Answer:

  • Longitudinal Ecotoxicity Studies : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) under controlled abiotic factors (pH, temperature) to isolate compound-specific effects .
  • Biotransformation Tracking : Employ 14C^{14}C-radiolabeled compound in soil/water systems to quantify mineralization rates and metabolite profiles via scintillation counting .
  • Comparative Risk Assessment : Apply probabilistic models (e.g., Species Sensitivity Distributions) to reconcile discrepancies between lab and field toxicity data .

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